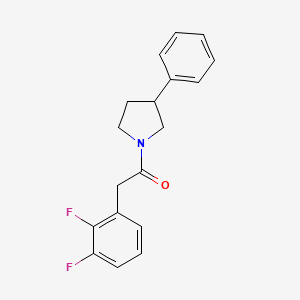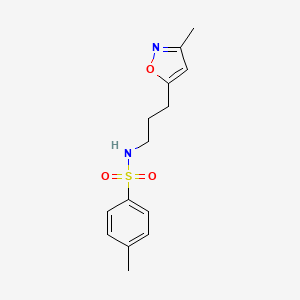
4-メチル-N-(3-(3-メチルイソキサゾール-5-イル)プロピル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a benzenesulfonamide core with a 3-methylisoxazole moiety attached via a propyl linker. The presence of the isoxazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
科学的研究の応用
4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide has several applications in scientific research:
作用機序
Target of Action
Isoxazole derivatives, to which this compound belongs, have been known to exhibit a wide spectrum of biological activities and therapeutic potential .
Mode of Action
Isoxazole derivatives have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The substitution of various groups on the isoxazole ring imparts different activity .
Biochemical Pathways
Isoxazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of similar compounds in various solvents has been reported , which could influence the bioavailability of the compound.
Result of Action
Isoxazole derivatives have been associated with a variety of therapeutic effects, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Action Environment
The synthesis of isoxazole derivatives has been reported to be influenced by various conditions , which could potentially impact the compound’s action and stability.
生化学分析
Biochemical Properties
It is known that isoxazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the isoxazole derivative and the biomolecule it interacts with .
Cellular Effects
Some isoxazole derivatives have been found to have significant effects on various types of cells and cellular processes . For example, some isoxazole derivatives have demonstrated convincing anticancer effects against various cell cultures .
Molecular Mechanism
It is known that some isoxazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of some isoxazole derivatives can change over time in laboratory settings .
Dosage Effects in Animal Models
It is known that the effects of some isoxazole derivatives can vary with different dosages in animal models .
Metabolic Pathways
It is known that some isoxazole derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that some isoxazole derivatives can be transported and distributed within cells and tissues in various ways .
Subcellular Localization
It is known that some isoxazole derivatives can have various effects on their activity or function depending on their subcellular localization .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide typically involves the following steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized via a cyclization reaction involving hydroximinoyl halides and dipolarophiles under mild basic conditions.
Attachment of the propyl linker: The 3-methylisoxazole is then reacted with a suitable propylating agent to introduce the propyl linker.
Sulfonamide formation: Finally, the propylated isoxazole is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different structural features.
Sulfadiazine: A sulfonamide with a pyrimidine ring instead of an isoxazole ring.
Sulfisoxazole: Contains an isoxazole ring but differs in the substitution pattern on the ring.
Uniqueness
4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is unique due to the presence of the 3-methylisoxazole moiety, which imparts distinct chemical and biological properties compared to other sulfonamides. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
IUPAC Name |
4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-11-5-7-14(8-6-11)20(17,18)15-9-3-4-13-10-12(2)16-19-13/h5-8,10,15H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZFHTAOILMWJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC(=NO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
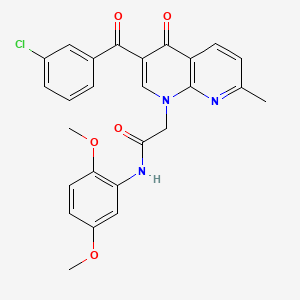
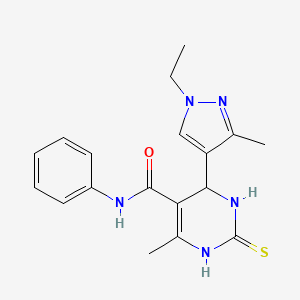
![1-[(5Z)-5-[(dimethylamino)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2361915.png)
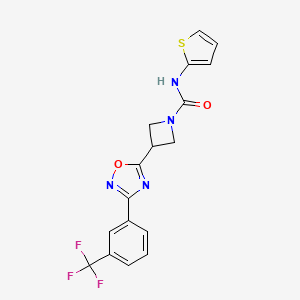
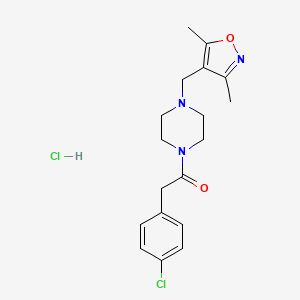
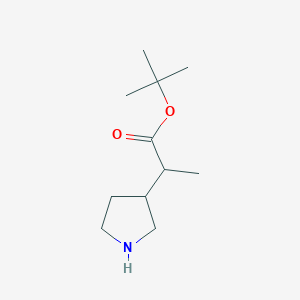
![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide](/img/structure/B2361923.png)
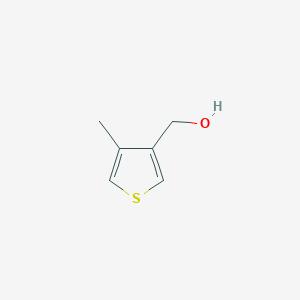
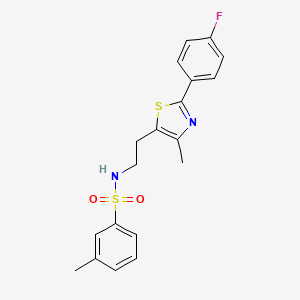
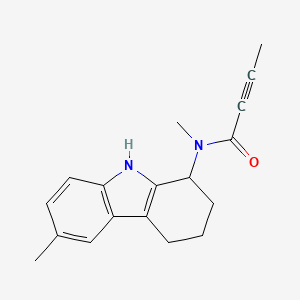
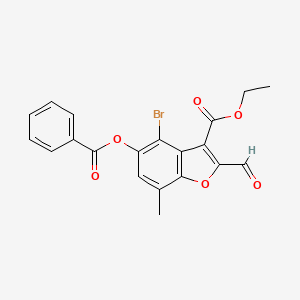
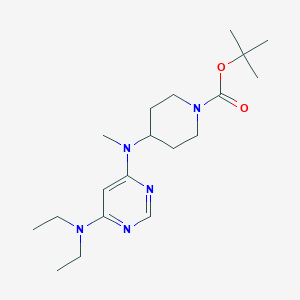
![ethyl 2-(2-(2,4-dimethylthiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2361931.png)
